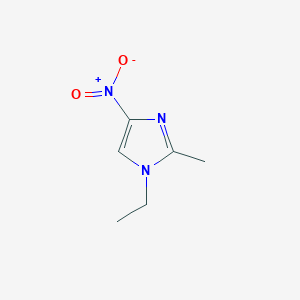

![molecular formula C15H22N2O B3058434 2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde CAS No. 894370-26-4](/img/structure/B3058434.png)

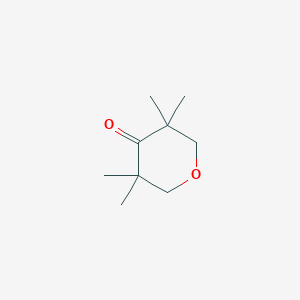

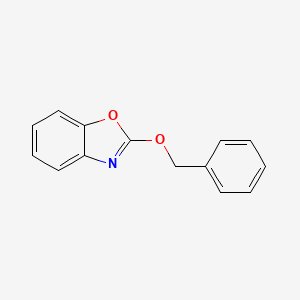

2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde

Vue d'ensemble

Description

“2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde” is a chemical compound . It has been mentioned in the context of fragment-based development of inhibitors targeting mycobacterial tRNA modification and the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code:1S/C13H18N2O/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12/h2-5,11H,6-10H2,1H3 . This indicates that the compound contains 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 246.34800 . The compound has a Polar Surface Area (PSA) of 23.55000 , and a LogP value of 1.73910 , which is a measure of its lipophilicity. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique

DNA Binding and Fluorescent Staining : A derivative of Hoechst 33258, known for its ability to bind specifically to the minor groove of double-stranded B-DNA, emphasizes the potential of related compounds in DNA staining and analysis. Hoechst derivatives are utilized in plant cell biology for chromosome and nuclear staining, as well as in analyzing nuclear DNA content values through flow cytometry. Such compounds serve as starting points for rational drug design and as models to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).

Synthesis and Impurities in Pharmaceuticals : The synthesis of omeprazole, a proton pump inhibitor, demonstrates the complexity and importance of controlling pharmaceutical impurities. This area of research is vital for ensuring drug safety and efficacy, and compounds related to "2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde" may play roles in synthesizing or identifying impurities in pharmaceuticals (Saini et al., 2019).

Advanced Oxidation Processes (AOPs) : The degradation of acetaminophen through advanced oxidation processes highlights the importance of understanding chemical reactions and by-products in environmental and pharmaceutical contexts. Research in this area can lead to improved methods for removing recalcitrant compounds from water and developing safer pharmaceuticals (Qutob et al., 2022).

Antipsychotic Activity : The compound JL13, with structural similarities to "this compound," was studied for its atypical antipsychotic activity. This underscores the potential for related compounds in therapeutic applications, particularly in the treatment of psychiatric disorders (Bruhwyler et al., 1997).

Amyloid Imaging in Alzheimer's Disease : The development of amyloid imaging ligands for in vivo brain studies in Alzheimer's disease patients illustrates the use of chemical compounds in diagnosing and understanding neurological diseases. This research area could benefit from compounds with specific binding properties to amyloid plaques (Nordberg, 2007).

Safety and Hazards

The safety data sheet for a similar compound, “4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde”, indicates that it is considered hazardous. It may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area . In case of exposure, immediate medical attention is required .

Orientations Futures

Given its potential use in the development of inhibitors targeting mycobacterial tRNA modification and the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease , “2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde” could be a subject of interest for future research in medicinal chemistry and drug discovery. Further studies are needed to explore its synthesis, mechanism of action, and potential therapeutic applications.

Propriétés

IUPAC Name |

2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-12-8-13(2)15(11-18)9-14(12)10-17-6-4-16(3)5-7-17/h8-9,11H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPRFYCTSCXCPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CN2CCN(CC2)C)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589507 | |

| Record name | 2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894370-26-4 | |

| Record name | 2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.